2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole
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Overview
Description
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE is a chemical compound with the molecular formula C18H10N2OS2 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a furan ring linked to two benzothiazole moieties, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE typically involves the reaction of 2-aminobenzothiazole with 2,5-diformylfuran under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another compound with a similar structure but different functional groups.
2,2’-Bithiophene: Contains thiophene rings instead of benzothiazole rings.
Uniqueness
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE is unique due to the presence of both furan and benzothiazole rings, which impart distinct chemical and biological properties . This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
21316-93-8 |
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Molecular Formula |
C18H12N2OS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[5-(2H-1,3-benzothiazol-3-yl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2OS2/c1-3-7-15-12(5-1)19-18(23-15)14-9-10-17(21-14)20-11-22-16-8-4-2-6-13(16)20/h1-10H,11H2 |
InChI Key |
BIXBVMSQRPBFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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